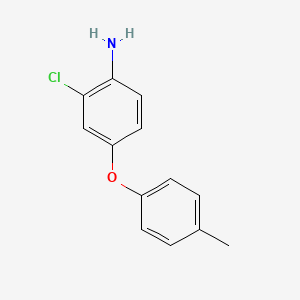

2-Chloro-4-(4-methylphenoxy)aniline

Description

2-Chloro-4-(4-methylphenoxy)aniline is an aromatic amine with a molecular formula of C₁₃H₁₂ClNO (molecular weight: 233.70 g/mol). Its structure features:

- Aniline core: A benzene ring with an amino (-NH₂) group.

- Substituents: A chlorine atom at position 2. A 4-methylphenoxy group (a phenyl ether with a methyl group at the para position) at position 4.

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-chloro-4-(4-methylphenoxy)aniline |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-4-10(5-3-9)16-11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3 |

InChI Key |

OVGXKVKLMUAMTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloro-4-nitroaniline with 4-methylphenol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

Industrial production of 2-Chloro-4-(4-methylphenoxy)aniline can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: 2-Chloro-4-(4-methylphenoxy)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(4-methylphenoxy)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Position and Functional Group Variations

2.2. Electronic and Physicochemical Properties

- Lipophilicity (LogP): The 4-methylphenoxy group in the target compound increases lipophilicity compared to unsubstituted phenoxy analogs. However, compounds like 3-Chloro-4-(4-chlorophenoxy)aniline (LogP ~4.2) are more hydrophobic due to dual Cl substituents . 2-(4-Methylphenoxy)aniline hydrochloride has lower lipophilicity (LogP ~2.8) due to the polar hydrochloride salt .

- Hydrogen Bonding: All aniline derivatives have one hydrogen bond donor (-NH₂). Acceptors vary:

- Target compound: 3 acceptors (O in ether, Cl, NH₂) .

- Oxadiazole-containing analog: 4 acceptors (N and O in oxadiazole, Cl, NH₂) .

Biological Activity

2-Chloro-4-(4-methylphenoxy)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen along with carbon and hydrogen. This compound is particularly noted for its anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies.

The biological activity of 2-Chloro-4-(4-methylphenoxy)aniline is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

- Receptor Modulation : It may interact with specific receptors involved in inflammatory processes, modulating signal transduction pathways.

Biological Activity Overview

Research indicates that 2-Chloro-4-(4-methylphenoxy)aniline exhibits significant biological activities:

| Activity | Description |

|---|---|

| Anti-inflammatory | Demonstrated potential to reduce inflammation in preclinical models. |

| Analgesic | Exhibits pain-relieving properties, possibly through central or peripheral mechanisms. |

Case Studies and Research Findings

- Anti-inflammatory Studies : Preliminary studies have shown that 2-Chloro-4-(4-methylphenoxy)aniline can significantly reduce inflammation markers in animal models. For instance, in a controlled study, the compound was administered to rats with induced paw edema, resulting in a notable decrease in swelling compared to control groups.

- Analgesic Efficacy : In another study focusing on pain modulation, the compound was tested using the hot plate test in rodents. Results indicated a significant increase in pain threshold, suggesting effective analgesic properties.

- Structure-Activity Relationship (SAR) : Comparative studies with similar compounds have highlighted the unique aspects of 2-Chloro-4-(4-methylphenoxy)aniline. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-phenylacetamide | Simpler structure | Lower biological activity |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Enhanced solubility | Different biological profile |

| N-(4-Methylphenyl)-2-chloroacetamide | Methyl substitution | Potentially different pharmacokinetics |

The unique combination of functional groups in 2-Chloro-4-(4-methylphenoxy)aniline is believed to confer distinct biological properties compared to these similar compounds.

Toxicological Considerations

While the compound shows promise as a therapeutic agent, it is essential to evaluate its safety profile. Toxicological studies have indicated that while it possesses beneficial effects, there may be concerns regarding its long-term effects on liver function and potential mutagenicity based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.